Hypericin-d2

Description

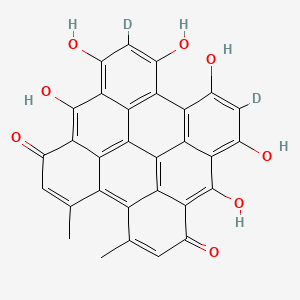

Structure

3D Structure

Properties

Molecular Formula |

C30H16O8 |

|---|---|

Molecular Weight |

506.5 g/mol |

IUPAC Name |

12,17-dideuterio-9,11,13,16,18,20-hexahydroxy-5,24-dimethyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione |

InChI |

InChI=1S/C30H16O8/c1-7-3-9(31)19-23-15(7)16-8(2)4-10(32)20-24(16)28-26-18(12(34)6-14(36)22(26)30(20)38)17-11(33)5-13(35)21(29(19)37)25(17)27(23)28/h3-6,33-38H,1-2H3/i5D,6D |

InChI Key |

YDOIFHVUBCIUHF-KCZCTXNHSA-N |

Isomeric SMILES |

[2H]C1=C(C2=C3C4=C5C(=C6C(=CC(=O)C7=C(C8=C(C(=C(C2=C8C4=C67)O)[2H])O)O)C)C(=CC(=O)C5=C(C3=C1O)O)C)O |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)C)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Deuterated Hypericin: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for deuterated hypericin, a valuable tool for various research applications, including pharmacokinetic studies and mechanistic investigations of its biological activities. Due to the limited availability of direct literature on the synthesis of deuterated hypericin, this guide outlines a rational approach based on established methods for the deuteration of aromatic compounds and the known synthesis of hypericin.

Introduction

Hypericin, a naturally occurring naphthodianthrone, exhibits a wide range of biological activities, including antiviral, antidepressant, and potent photosensitizing properties, making it a compound of significant interest in drug development.[1][2] Deuterium-labeled compounds, or isotopologues, are crucial in pharmaceutical research. The substitution of hydrogen with its heavier, stable isotope, deuterium, can alter the pharmacokinetic profile of a drug, often leading to a longer half-life due to the kinetic isotope effect on metabolism.[3] This guide details a proposed synthetic strategy for deuterated hypericin, focusing on the deuteration of the key precursor, emodin anthrone.

Proposed Synthetic Pathway

The synthesis of hypericin is well-established and proceeds through the dimerization of emodin anthrone to form protohypericin, which is then converted to hypericin upon photo-irradiation.[4][5][6] Therefore, a logical approach to synthesize deuterated hypericin is to first prepare deuterated emodin anthrone and then follow the known synthetic route.

Workflow for the Synthesis of Deuterated Hypericin

Caption: Proposed workflow for the synthesis of deuterated hypericin.

Experimental Protocols

This section provides detailed, albeit constructed, experimental protocols for the synthesis of deuterated hypericin based on analogous reactions found in the literature.

Method 1: Iridium-Catalyzed H/D Exchange for the Preparation of Deuterated Emodin Anthrone

This method is adapted from established procedures for iridium-catalyzed ortho-directed hydrogen isotope exchange of aromatic compounds containing coordinating groups like ketones.[7]

Materials:

-

Emodin anthrone

-

[Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

-

N,P-ligand (e.g., a phosphinite or a derivative of ThrePhox)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Anhydrous dichloromethane (DCM)

-

Argon gas

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Ir(cod)Cl]₂ and the N,P-ligand in anhydrous DCM to form the active iridium catalyst solution.

-

Reaction Setup: In a separate flame-dried Schlenk flask, dissolve emodin anthrone in anhydrous DCM.

-

H/D Exchange: To the emodin anthrone solution, add the catalyst solution and a stoichiometric excess of D₂O.

-

Reaction Conditions: Stir the reaction mixture under an argon atmosphere at room temperature for 24-48 hours. The progress of the reaction can be monitored by taking aliquots and analyzing them by ¹H NMR to observe the disappearance of aromatic proton signals.

-

Work-up and Purification: Upon completion, quench the reaction with H₂O. Extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude deuterated emodin anthrone can be purified by column chromatography on silica gel.

Method 2: Photochemical H/D Exchange for the Preparation of Deuterated Emodin Anthrone

This protocol is based on photocatalyst-free photochemical deuteration methods using D₂O.[8][9]

Materials:

-

Emodin anthrone

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Acetonitrile (ACN) or another suitable organic solvent

-

Blue LED light source (e.g., 380–420 nm)

Procedure:

-

Reaction Setup: In a quartz reaction vessel, dissolve emodin anthrone in a mixture of ACN and D₂O.

-

Irradiation: Irradiate the solution with a blue LED light source at room temperature with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by ¹H NMR spectroscopy of aliquots to determine the extent of deuterium incorporation.

-

Work-up and Purification: After the desired level of deuteration is achieved, remove the solvents under reduced pressure. The residue can be purified by column chromatography.

Synthesis of Deuterated Hypericin from Deuterated Emodin Anthrone

This protocol is adapted from the established synthesis of hypericin.[4][10][11]

Materials:

-

Deuterated emodin anthrone

-

Potassium tert-butoxide

-

Anhydrous N,N-dimethylformamide (DMF)

-

Acetone

-

Halogen lamp or other visible light source

Procedure:

-

Dimerization to Deuterated Protohypericin: In a microwave-safe vessel, dissolve the deuterated emodin anthrone and potassium tert-butoxide in anhydrous DMF. Heat the mixture in a microwave reactor.[4]

-

Isolation of Deuterated Protohypericin: After cooling, the deuterated protohypericin can be precipitated and isolated.

-

Photo-oxidation to Deuterated Hypericin: Dissolve the deuterated protohypericin in acetone and irradiate the solution with a halogen lamp for 15-24 hours.[4]

-

Purification: Concentrate the solution and collect the precipitated deuterated hypericin. Further purification can be achieved by recrystallization.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of deuterated hypericin. These values are estimates based on typical yields and incorporation levels reported for similar deuteration reactions in the literature.

Table 1: Expected Yield and Deuterium Incorporation for Deuterated Emodin Anthrone

| Deuteration Method | Substrate | Deuterating Agent | Catalyst/Condition | Expected Yield (%) | Expected Deuterium Incorporation (%) |

| Iridium-Catalyzed H/D Exchange | Emodin Anthrone | D₂O | [Ir(cod)Cl]₂ / N,P-ligand | 70-85 | >90 |

| Photochemical H/D Exchange | Emodin Anthrone | D₂O | Blue LED (380-420 nm) | 60-75 | >85 |

Table 2: Expected Yield for the Conversion to Deuterated Hypericin

| Reaction Step | Starting Material | Reagents | Expected Yield (%) |

| Dimerization | Deuterated Emodin Anthrone | Potassium tert-butoxide, DMF | 60-70 |

| Photo-oxidation | Deuterated Protohypericin | Visible Light, Acetone | 80-90 |

Table 3: Spectroscopic Data for Hypericin (for comparison)

| Technique | Key Signals/Fragments |

| ¹H NMR (in DMSO-d₆) | Aromatic protons, methyl protons, hydroxyl protons |

| ¹³C NMR (in DMSO-d₆) | Aromatic carbons, carbonyl carbons, methyl carbon |

| Mass Spectrometry (ESI-) | [M-H]⁻ ion at m/z 503 |

Note: For deuterated hypericin, a decrease in the intensity of corresponding proton signals in ¹H NMR and the appearance of signals in ²H NMR would be expected. In mass spectrometry, the molecular ion peak would shift to a higher m/z value depending on the number of deuterium atoms incorporated.

Analysis of Deuterium Incorporation

The percentage of deuterium incorporation can be determined using ¹H NMR, ²H NMR, and mass spectrometry.

-

¹H NMR Spectroscopy: The degree of deuteration can be calculated by comparing the integral of a proton signal in a deuterated position to the integral of a non-deuterated proton signal within the same molecule.[3]

-

²H NMR Spectroscopy: This technique directly detects the deuterium nuclei, providing a qualitative confirmation and quantitative analysis of deuterium incorporation.[12][13]

-

Mass Spectrometry: High-resolution mass spectrometry can be used to determine the mass of the deuterated molecule, and the increase in mass compared to the non-deuterated compound allows for the calculation of the number of incorporated deuterium atoms.[14][15][16][17]

Signaling Pathways of Hypericin

Hypericin exerts its biological effects, particularly its anticancer and antiviral activities, through multiple signaling pathways. Its photodynamic activity is a key mechanism.

Hypericin-Mediated Photodynamic Therapy (PDT) and Apoptosis

Upon photoactivation, hypericin generates reactive oxygen species (ROS), which can induce apoptosis in cancer cells.[2][18][19][20] This process involves the mitochondrial pathway and can also be mediated by the TRAIL/TRAIL-receptor system.[21][22]

Caption: Hypericin-induced apoptosis signaling pathway.

Hypericin's Effect on Cell Cycle and p53

Hypericin has been shown to induce apoptosis and cytotoxic effects in cancer cells, which can be mediated by the overexpression of p53 and p21, leading to cell cycle arrest.[23]

Caption: Hypericin's influence on the p53 signaling pathway.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of deuterated hypericin for research purposes. By employing established deuteration methodologies on the key precursor, emodin anthrone, followed by the known synthetic route to hypericin, researchers can produce this valuable isotopologue. The detailed protocols and expected data provide a solid foundation for the practical implementation of this synthesis. The elucidation of hypericin's complex signaling pathways, facilitated by tools such as deuterated analogues, will continue to drive its development as a therapeutic agent.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Frontiers | Hypericin in the Light and in the Dark: Two Sides of the Same Coin [frontiersin.org]

- 3. Deuterium incorporation in biomass cell wall components by NMR analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. CN102126942A - Method for synthesizing hypericin - Google Patents [patents.google.com]

- 5. Hypericins as Potential Leads for New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Iridium-Catalysed ortho-Directed Deuterium Labelling of Aromatic Esters—An Experimental and Theoretical Study on Directing Group Chemoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photocatalyst-free photochemical deuteration via H/D exchange with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Optimized protocol for multigram preparation of emodin anthrone, a precursor in the hypericin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Deuterium Calculator: An open-source tool for hydrogen-deuterium exchange mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. Cellular mechanisms and prospective applications of hypericin in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hypericin-Based Photodynamic Therapy Displays Higher Selectivity and Phototoxicity towards Melanoma and Squamous Cell Cancer Compared to Normal Keratinocytes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Hypericin photo-induced apoptosis involves the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and activation of caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ovid.com [ovid.com]

- 23. Hypericin Induces Apoptosis in MDA-MB-175-VII Cells in Lower Dose Compared to MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

Hypericin-d2: A Technical Guide to its Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of Hypericin-d2, a deuterated form of the naturally occurring photosensitizer Hypericin. This document is intended for researchers, scientists, and professionals in drug development who are interested in the properties and potential applications of this stable isotope-labeled compound.

Core Physical and Chemical Properties

This compound shares most of its physical and chemical properties with its non-deuterated counterpart, Hypericin, with the primary difference being its increased molecular weight due to the presence of two deuterium atoms. The key quantitative data for this compound and Hypericin are summarized in the table below for easy comparison.

| Property | This compound | Hypericin |

| Molecular Formula | C₃₀H₁₄D₂O₈ | C₃₀H₁₆O₈[1][2][3][4][5] |

| Molecular Weight | 506.46 g/mol [6] | 504.45 g/mol [1][2][3][4][5][7] |

| Appearance | Dark brown to black-red solid[8] | Dark red to brown to black powder or crystals[4] |

| Melting Point | 299-301 °C[4][5] | 299-301 °C[4][5] |

| Solubility | Soluble in DMSO, ethanol, methanol, pyridine, acetone, ethyl methyl ketone, and sodium hydroxide. Insoluble in water.[8][9][10] | Soluble in DMSO (~250 mg/mL with heating), ethanol, methanol, pyridine, acetone, ethyl methyl ketone, and aqueous alkali. Sparingly soluble in water.[8][9][10][11] |

| Storage and Stability | Store at -20°C for up to 3 years (powder). In solvent, store at -80°C for 6 months or -20°C for 1 month. Light sensitive.[10] | Stable for over a year when stored at -20°C. Solutions in DMSO or ethanol can be stored at -20°C for up to 3 months. It is sensitive to light.[9][12][13] |

| UV-Vis λmax | Not explicitly reported, but expected to be identical to Hypericin. | In methanol: ~588-590 nm.[14][15] In DMSO/PBS: 217, 286, 328, 385, 476, 511, 548, 591 nm.[11] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound, based on established protocols for Hypericin.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This method is for the determination of the purity and concentration of this compound.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size)[15]

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate or sodium dihydrogen phosphate[15]

-

Phosphoric acid or acetic acid (for pH adjustment)

-

Ultrapure water

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation: A common mobile phase consists of a mixture of acetonitrile, methanol, and an aqueous buffer. For example, a mobile phase of acetonitrile:methanol:10 mM ammonium acetate (pH 5.0) in a ratio of 54:36:10 (v/v/v) can be used.[16] Another option is an isocratic mobile phase of 39 volumes of ethyl acetate, 41 volumes of a 15.6 g/L sodium dihydrogen phosphate solution (pH adjusted to 2 with phosphoric acid), and 160 volumes of methanol.[15]

-

Standard Solution Preparation: Accurately weigh a small amount of this compound reference standard and dissolve it in methanol or DMSO to prepare a stock solution of known concentration (e.g., 100 µg/mL).[16]

-

Sample Preparation: Dissolve the this compound sample in the same solvent as the standard to a similar concentration.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be determined by the peak area percentage of the main peak. The concentration can be quantified by comparing the peak area of the sample to that of the standard.

Caption: Simplified signaling pathway of Hypericin in PDT.

Anti-inflammatory Activity

Hypericin has demonstrated anti-inflammatory properties, which are partly mediated through the inhibition of the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathway. [18][19]By acting as an ATP-competitive inhibitor of JAK1, Hypericin can modulate the inflammatory response. [18]

Antidepressant and Neurotrophic Effects

The antidepressant effects of St. John's Wort, of which Hypericin is a major constituent, are attributed to several mechanisms. Hypericin can upregulate the m6A methyltransferases METTL3 and WTAP, which in turn affects the neurotrophin signaling pathway, a key player in neuronal survival and function. [20]It is also believed to inhibit the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. [21] Logical Relationship of Hypericin's Antidepressant Action

Caption: Hypericin's role in the neurotrophin signaling pathway.

Modulation of Protein Kinase C (PKC) and Transcription Factors

Hypericin has been shown to possess PKC blocking properties. [22]This can lead to the modulation of downstream signaling molecules, including the transcription factors CREB, STAT1, and NF-κB, which are involved in various cellular processes such as inflammation and cell survival. [22] This technical guide provides a foundational understanding of the physical and chemical characteristics of this compound, along with detailed experimental protocols and an overview of its known signaling pathways. As a stable isotope-labeled compound, this compound is a valuable tool for researchers in various fields, including pharmacology, drug metabolism, and diagnostics.

References

- 1. Hypericin - Wikipedia [en.wikipedia.org]

- 2. Hypericin (CAS 548-04-9): R&D Systems [rndsystems.com]

- 3. Hypericin | C30H16O8 | CID 3663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hypericin, from hypericum perforatum - 548-04-9 - Manufacturers & Suppliers in India [ottokemi.com]

- 5. Hypericin CAS 548-04-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. theclinivex.com [theclinivex.com]

- 7. Hypericin | CAS:548-04-9 | Manufacturer ChemFaces [chemfaces.com]

- 8. adipogen.com [adipogen.com]

- 9. Hypericin | 548-04-9 [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pure.tudelft.nl [pure.tudelft.nl]

- 15. ptfarm.pl [ptfarm.pl]

- 16. asianpubs.org [asianpubs.org]

- 17. researchgate.net [researchgate.net]

- 18. On the Mechanism of Action of Anti-Inflammatory Activity of Hypericin: An In Silico Study Pointing to the Relevance of Janus Kinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Hypericin Ameliorates Depression-like Behaviors via Neurotrophin Signaling Pathway Mediating m6A Epitranscriptome Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 21. droracle.ai [droracle.ai]

- 22. Reversal of NO-induced nociceptive hypersensitivity by St. John's wort and hypericin: NF-κB, CREB and STAT1 as molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on Hypericin-d2: Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis and purity of Hypericin-d2, a deuterated form of Hypericin. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on the quality control and biological mechanisms of this compound.

Core Data Presentation

Quantitative data regarding the purity and specifications of this compound are summarized in the table below. The data is compiled from commercially available sources and typical analytical standards for Hypericin compounds.

| Parameter | Specification | Method of Analysis |

| Purity | 94.68%[1] | High-Performance Liquid Chromatography (HPLC) |

| Appearance | Red to Black Solid | Visual Inspection |

| Molecular Formula | C₃₀H₁₄D₂O₈ | Mass Spectrometry |

| Molecular Weight | 506.46 | Mass Spectrometry |

| Solubility | Soluble in DMSO and DMF | Solvent Solubility Test |

| Storage | -20°C for short-term, -80°C for long-term[1] | Stability Studies |

Experimental Protocols

The determination of this compound purity is predominantly accomplished through High-Performance Liquid Chromatography (HPLC). The following is a detailed, representative protocol synthesized from established methods for Hypericin analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from established procedures for the analysis of Hypericin and related compounds.

1. Instrumentation:

-

HPLC system equipped with a UV-Vis detector.

-

ODS C18 analytical column (250 x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

-

This compound reference standard.

-

Acetonitrile (HPLC grade).

-

Ammonium acetate.

-

Glacial acetic acid.

-

Water (HPLC grade).

-

Methanol (HPLC grade).

3. Chromatographic Conditions:

-

Mobile Phase: A mixture of 5mM ammonium acetate (pH 5.4), acetonitrile, and glacial acetic acid in a ratio of 25:75:0.1 (v/v/v).

-

Flow Rate: 0.7 mL/min.

-

Detection Wavelength: 590 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient.

4. Standard and Sample Preparation:

-

Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution. Further dilute with the mobile phase to obtain a working standard solution of appropriate concentration.

-

Sample Solution: Accurately weigh the this compound sample, dissolve it in methanol, and dilute with the mobile phase to a concentration similar to the working standard solution.

5. Analysis Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram.

-

Inject the sample solution and record the chromatogram.

-

The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to that of the standard chromatogram.

Mandatory Visualizations

Analytical Workflow for this compound Purity Determination

The following diagram illustrates the general workflow for determining the purity of a this compound sample using HPLC.

Signaling Pathway of Hypericin-Induced Apoptosis

Hypericin, particularly when photoactivated in photodynamic therapy (PDT), is known to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This process involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

References

Biosynthesis of Hypericin and Isotopic Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of hypericin, a medicinally important naphthodianthrone found in St. John's Wort (Hypericum perforatum). It delves into the current understanding of the biosynthetic pathway, including key intermediates and enzymes. Furthermore, this guide offers detailed experimental protocols for the extraction, purification, and quantification of hypericin, and explores the application of isotopic labeling techniques to elucidate its biosynthetic origins.

The Biosynthetic Pathway of Hypericin

The biosynthesis of hypericin is a complex process that is believed to primarily follow the polyketide pathway.[1][2] While the complete pathway is not yet fully elucidated and some steps remain hypothetical, significant progress has been made in identifying key intermediates and the enzymes that catalyze their transformations. Two main plausible pathways have been proposed, with the most recent evidence suggesting a route involving skyrin as a key intermediate.

1.1. The Polyketide Origin and Key Intermediates

The biosynthesis is initiated from simple precursors derived from primary metabolism: one molecule of acetyl-CoA and seven molecules of malonyl-CoA.[3] These are condensed by a type III polyketide synthase (PKS) to form an octaketide chain.[3]

Key Intermediates:

-

Acetyl-CoA and Malonyl-CoA: The fundamental building blocks for the polyketide chain.[3]

-

Octaketide: The initial linear polyketide chain formed by the condensation of acetyl-CoA and malonyl-CoA.

-

Emodin and Emodin Anthrone: Previously considered central intermediates, they are formed through the cyclization and aromatization of the octaketide chain.[3]

-

Skyrin: A dimeric anthraquinone that recent studies suggest is a more likely key intermediate than emodin in the main pathway to hypericin.[4]

-

Protohypericin: The immediate precursor to hypericin, which is converted to the final product through a light-dependent reaction.[3]

1.2. Key Enzymes in Hypericin Biosynthesis

Several enzymes are believed to be involved in the hypericin biosynthetic pathway:

-

Hypericum perforatum Polyketide Synthase 2 (HpPKS2): A type III PKS that is thought to catalyze the initial condensation of acetyl-CoA and malonyl-CoA to form the octaketide backbone.[5]

-

Phenol Oxidative Coupling Proteins (POCP): A class of proteins that are hypothesized to be involved in the dimerization of monomeric precursors.[6]

-

Berberine Bridge Enzyme (BBE)-like enzymes: These enzymes are proposed to be involved in the later steps of the pathway, potentially in the conversion of intermediates to protohypericin.[6]

-

Hyp-1: Initially proposed as the key enzyme catalyzing the conversion of emodin to hypericin, subsequent research has cast doubt on its direct role in the main biosynthetic pathway, as its expression does not always correlate with hypericin accumulation.[6][7]

1.3. Proposed Biosynthetic Pathways

Two main pathways are currently considered for hypericin biosynthesis. The traditional view centered on the dimerization of emodin, while more recent evidence points towards a pathway involving skyrin.

Caption: Proposed biosynthetic pathways of hypericin.

Isotopic Labeling for Biosynthetic Studies

Isotopic labeling is a powerful technique to trace the metabolic fate of precursors into final products, thereby providing definitive evidence for a proposed biosynthetic pathway. In the context of hypericin, feeding experiments with stable isotope-labeled precursors can confirm the origin of its carbon skeleton.

While a definitive, successful isotopic labeling experiment for hypericin biosynthesis has not been extensively detailed in published literature, a study on the related compound hyperforin in H. perforatum provides a methodological basis. In this study, cuttings were immersed in a solution containing (1-¹³C) glucose to trace the origin of the hyperforin backbone.[8] An attempt to feed sodium acetate and emodin to undifferentiated cell cultures of H. perforatum did not result in hypericin production, suggesting that biosynthesis is likely coupled with tissue differentiation, specifically the formation of dark glands.[6]

2.1. General Experimental Workflow for Isotopic Labeling

A typical workflow for a stable isotope labeling experiment to study hypericin biosynthesis would involve the following steps:

Caption: General experimental workflow for isotopic labeling studies of hypericin.

Quantitative Data

The concentration of hypericin and its derivatives can vary significantly depending on the plant part, developmental stage, and environmental conditions. The following tables summarize some of the reported quantitative data for hypericin and related compounds.

Table 1: Hypericin and Pseudohypericin Content in Hypericum perforatum In Vitro Cultures

| Culture Type | Growth Regulator | Hypericin (µg/g Dry Mass) | Pseudohypericin (µg/g Dry Mass) | Reference |

| Shoots | 0.1-2.0 mg/l BA | 25-50 | 170-350 | [9] |

| Callus | 4.0-5.0 mg/l BA | 15-20 | 120-180 | [9] |

| Plantlets | IAA | 30-100 | 120-400 | [9] |

Table 2: Hypericin Content in Commercial and Purified Samples

| Sample Type | Hypericin Content | Reference |

| Commercial Dry Extracts | 0.19-0.30% | |

| Purified from Dried Leaves | 5.105 mg/g | [8] |

| H. bithynicum | 0.81-1.41 mg/g | [7] |

| H. perfoliatum | 0.81-1.41 mg/g | [7] |

| H. triquetrifolium | 0.81-1.41 mg/g | [7] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of hypericin.

4.1. Protocol 1: Ultrasonic-Assisted Extraction and Purification of Hypericins

This protocol is adapted from a method describing the extraction and purification of hypericins from Hypericum perforatum leaves.[8]

Materials:

-

Dried and powdered Hypericum perforatum leaves

-

Methanol (HPLC grade)

-

Acetone (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Silica gel (35-70 mesh)

-

Glass columns (70 x 5 mm)

-

Ultrasonic bath

-

Nitrogen gas supply

-

HPLC system

Procedure:

-

Extraction:

-

Weigh 1 gram of dried, powdered plant material.

-

Add 24 mL of a methanol:acetone (2:1, v/v) solvent mixture.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes.

-

Separate the red supernatant.

-

Repeat the extraction process with fresh solvent on the plant residue until the supernatant is colorless or pale purple.

-

Combine all the supernatant portions and evaporate the solvent to dryness under a stream of nitrogen gas.

-

Dissolve the dried residue in 4 mL of HPLC mobile phase.

-

-

Purification:

-

Pack two 70 x 5 mm glass columns in series, each with 800 mg of silica gel.

-

Load the dissolved extract onto the first column.

-

Wash the column with 4 mL of chloroform, followed by 3 mL of a chloroform:acetone (4:1, v/v) mixture to remove less polar impurities.

-

Elute the hypericins with 3 mL of a methanol:acetone:dichloromethane (75:10:15, v/v/v) mixture.

-

Collect the red eluate containing the purified hypericins.

-

Evaporate the solvent to dryness under a stream of argon or nitrogen gas.

-

Reconstitute the purified residue in a known volume of HPLC mobile phase for analysis.

-

4.2. Protocol 2: HPLC Quantification of Hypericin

This protocol provides a general method for the quantification of hypericin using High-Performance Liquid Chromatography (HPLC) with UV detection.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile, methanol, and 10 mM ammonium acetate (pH 5.0) in a ratio of 54:36:10 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 590 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of hypericin standard of known concentration in methanol. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Prepare the sample extract as described in Protocol 1 or other appropriate methods. Ensure the final sample is dissolved in the mobile phase.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the hypericin peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of hypericin in the sample by using the calibration curve generated from the standards.

Analytical Techniques for Hypericin Research

A variety of analytical techniques are employed in the study of hypericin, from initial identification to detailed structural elucidation and quantification. The choice of technique depends on the specific research question.

Caption: Key analytical techniques in hypericin research.

Conclusion

The biosynthesis of hypericin is a fascinating and complex area of plant secondary metabolism. While the polyketide origin is well-established, the precise sequence of intermediates and the enzymatic machinery involved are still under active investigation, with recent evidence favoring a skyrin-mediated pathway. Isotopic labeling studies, though challenging due to the link between biosynthesis and tissue differentiation, remain a critical tool for definitively elucidating the pathway. The detailed experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development, facilitating further exploration of this potent pharmacologically active molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Development of new and validated HPTLC methods for the qualitative and quantitative analysis of hyperforin, hypericin and hyperoside contents in Hypericum species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Biochemical and Genetic Basis for the Biosynthesis of Bioactive Compounds in Hypericum perforatum L., One of the Largest Medicinal Crops in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

Spectroscopic Properties of Hypericin-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of deuterated hypericin (Hypericin-d2), focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development who are working with or interested in the analytical characterization of hypericin and its isotopologues.

Introduction to Hypericin and its Deuterated Analog

Hypericin is a naturally occurring naphthodianthrone found in St. John's wort (Hypericum perforatum). It is a potent photosensitizer with significant interest in photodynamic therapy (PDT) for cancer treatment and also exhibits antiviral and antidepressant properties. The deuteration of hypericin, creating this compound, can be a valuable tool for various research applications, including mechanistic studies of its biological activities, metabolic fate determination, and as an internal standard in quantitative analyses. The substitution of hydrogen with deuterium can subtly alter the molecule's physicochemical properties, which are reflected in its NMR and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules. The following sections detail the expected ¹H and ¹³C NMR spectroscopic data for this compound, based on the known data for hypericin and the principles of deuterium isotope effects.

¹H NMR Spectroscopy

The ¹H NMR spectrum of hypericin is characterized by distinct signals for its aromatic protons, hydroxyl groups, and methyl groups. The chemical shifts are influenced by the solvent used.

Table 1: ¹H NMR Chemical Shifts (δ) of Hypericin in Different Solvents [1]

| Proton | Chemical Shift (ppm) in Methanol-d₄ [1] | Chemical Shift (ppm) in Acetone-d₆ [1] |

| C1, C6–OH | 14.68 | 14.75 |

| C8, C13–OH | 14.09 | 14.17 |

| C9, C12–H | 7.27 | 7.39 |

| C2, C5–H | 6.56 | 6.79 |

| CH₃– | 2.71 | 2.78 |

Expected Effects of Deuteration in this compound:

The specific positions of deuterium in "this compound" would need to be defined. Assuming deuteration occurs at the two methyl groups (a common synthetic route), the following changes in the ¹H NMR spectrum are expected:

-

Disappearance of the Methyl Signal: The signal corresponding to the methyl protons (around 2.7-2.8 ppm) would be absent or significantly reduced in intensity.

-

Isotope Effects on Neighboring Protons: While the direct effect is on the deuterated positions, minor upfield shifts (typically <0.1 ppm) of neighboring proton signals might be observed due to the slightly different inductive effect of deuterium compared to protium.[2] This is known as a secondary isotope effect.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of hypericin shows a series of signals corresponding to the carbon atoms in its complex aromatic structure.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) of Hypericin

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~180-185 |

| Aromatic C-O | ~150-160 |

| Aromatic C-C | ~110-140 |

| CH₃ | ~20-25 |

Expected Effects of Deuteration in this compound:

If the methyl groups are deuterated (CD₃), the following effects on the ¹³C NMR spectrum are anticipated:

-

Signal Multiplicity: The carbon of the deuterated methyl group (CD₃) will appear as a multiplet (typically a septet) due to coupling with deuterium (spin I=1).

-

Isotope-Induced Chemical Shift: The resonance of the deuterated carbon will be shifted upfield by approximately 0.3-0.5 ppm per deuterium atom. This is a primary isotope effect.[2][3]

-

Secondary Isotope Effects: Carbons adjacent to the deuterated site may also experience small upfield shifts (typically <0.2 ppm).[2][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can determine the elemental composition of a molecule with high accuracy.

-

Hypericin (C₃₀H₁₈O₈): The theoretical exact mass of the [M-H]⁻ ion is 503.0872 m/z.[5]

-

This compound: The exact mass will depend on the number and location of deuterium atoms. For a d6-hypericin (deuterated at both methyl groups), the molecular formula would be C₃₀H₁₂D₆O₈. The expected mass of the [M-H]⁻ ion would be approximately 509.1249 m/z.

Fragmentation Pattern

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented to produce a characteristic pattern of daughter ions.

Table 3: Major MS/MS Fragments of Hypericin ([M-H]⁻ at m/z 503)

| Fragment m/z | Proposed Neutral Loss |

| 459 | CO₂ |

| 431 | CO₂ + CO |

| 393 | CO₂ + 2CO + H₂O |

Expected Effects of Deuteration in this compound:

For a d6-hypericin, the fragmentation pattern will be similar, but the masses of the fragments containing the deuterated methyl groups will be shifted. For example, if a fragment retains both methyl groups, its mass will be 6 Da higher than the corresponding fragment from non-deuterated hypericin. This allows for the precise localization of the deuterium labels within the molecule.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy Protocol (General)

-

Sample Preparation: Dissolve a precisely weighed amount of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, Acetone-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.

-

Number of scans will depend on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s.

-

A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol (LC-HRMS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile).

-

Chromatography:

-

Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.[6]

-

-

Mass Spectrometry:

-

Interface: Electrospray ionization (ESI) is typically used, often in negative ion mode for hypericin.[5]

-

Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.

-

Acquisition Mode: Acquire data in full scan mode to determine the molecular weight and in MS/MS or data-dependent acquisition (DDA) mode to obtain fragmentation data.

-

Signaling Pathways and Experimental Workflows

Hypericin exerts its biological effects through various signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways.

Hypericin in Photodynamic Therapy (PDT)

Hypericin's primary mechanism in PDT involves the generation of reactive oxygen species (ROS) upon photoactivation, leading to cellular damage and apoptosis.[7]

Antidepressant Mechanism of Hypericin

The antidepressant effects of hypericin are linked to the modulation of neurotransmitter systems and neurotrophic signaling pathways.[8][9]

Experimental Workflow for Spectroscopic Analysis

A typical workflow for the spectroscopic analysis of this compound is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]

- 3. Deuterium isotope effects on ¹³C-NMR chemical shifts of 10-hydroxybenzo[h]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dereplication of bioactive constituents of the genus hypericum using LC-(+,−)-ESI-MS and LC-PDA techniques: Hypericum triquterifolium as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MALDI-HRMS Imaging Maps the Localization of Skyrin, the Precursor of Hypericin, and Pathway Intermediates in Leaves of Hypericum Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. droracle.ai [droracle.ai]

Stability and Storage of Hypericin-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Hypericin-d2. The information presented is critical for ensuring the integrity and reliability of research and development activities involving this compound. As data specific to the deuterated form is limited, this guide leverages the extensive stability data available for Hypericin, which is expected to exhibit analogous behavior due to the minor structural modification.

Overview of this compound Stability

This compound, a deuterated analog of Hypericin, is a naphthodianthrone with significant photosensitivity. Its stability is paramount for accurate experimental outcomes and the development of viable pharmaceutical products. The primary factors influencing its degradation are exposure to light, elevated temperatures, and alkaline pH conditions. When handled and stored correctly, this compound can maintain its integrity for extended periods.

Recommended Storage Conditions

Proper storage is essential to minimize degradation and preserve the quality of this compound. The following conditions are recommended based on available data.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Additional Notes |

| Powder | -20°C | 3 years | Store in a dry, dark environment. |

| In Solvent | -80°C | 6 months | Use of amber vials is recommended to protect from light. |

| -20°C | 1 month | Thaw and use promptly after removal from storage. |

It is generally advised to ship this compound at room temperature for short durations.

Factors Affecting Stability

Several environmental factors can significantly impact the stability of this compound, leading to its degradation and a subsequent loss of potency and purity.

Effect of Light

Light, particularly in the visible spectrum, is the most detrimental factor affecting this compound stability. Photo-oxidation is the primary degradation pathway upon light exposure, leading to the formation of various degradation products. It is crucial to handle all solutions and solid forms of this compound under subdued light conditions and to use light-protective containers (e.g., amber vials or foil-wrapped containers).

Effect of Temperature

Elevated temperatures accelerate the degradation of this compound. While stable at or below -20°C, its degradation rate increases with rising temperatures. Therefore, prolonged storage at room temperature or higher should be avoided.

Effect of pH

This compound exhibits greater stability in acidic to neutral aqueous solutions. Alkaline conditions, however, promote rapid degradation. The presence of basic compounds can catalyze the decomposition of the molecule.

Table 2: Summary of Stability Data for Hypericin under Various Conditions

| Condition | Observation | Reference |

| Temperature | ||

| -20°C (in darkness) | Stable for at least 140 days. | |

| Room Temperature | A 20% loss was observed after four days under ambient light and temperature. | |

| Higher Temperatures | Accelerated degradation. | |

| Light | ||

| Light Exposure | Most aggressive factor causing degradation. | |

| Photodegradation leads to lipophilic derivatives. | ||

| pH | ||

| Acidic Conditions | Decomposition observed in both light and dark. | |

| Alkaline Conditions | Rapid degradation. |

Degradation Pathway

The degradation of this compound, primarily through photo-oxidation, involves a complex series of reactions. A simplified, putative degradation pathway is illustrated below. The initial step involves the absorption of light, leading to an excited state that can react with molecular oxygen to generate reactive oxygen species (ROS). These ROS can then attack the this compound molecule, leading to various degradation products, including the formation of endoperoxides and subsequently smaller, more polar compounds.

Caption: Putative photodegradation pathway of this compound.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is the most common and reliable method.

General Experimental Workflow for a Stability Study

The following diagram outlines a typical workflow for conducting a stability study of this compound.

Caption: General workflow for a this compound stability study.

Detailed HPLC-UV/Vis Method

A robust HPLC method is crucial for accurately quantifying this compound and its degradation products.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and organic solvents (e.g., methanol, acetonitrile).

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: Hypericin has a characteristic absorbance maximum around 590 nm, which should be used for quantification.

-

Sample Preparation: Samples from the stability study should be diluted to an appropriate concentration with the mobile phase before injection.

-

Data Analysis: The concentration of this compound is determined by comparing the peak area to a standard curve prepared from a reference standard of known concentration. Degradation is calculated as the percentage loss of the initial concentration over time.

Conclusion

The stability of this compound is critically dependent on storage and handling conditions. Exposure to light, elevated temperatures, and alkaline pH should be strictly avoided to prevent degradation. For long-term storage, maintaining the compound in its solid form at -20°C in the dark is optimal. When in solution, storage at -80°C in light-protected containers is recommended for up to six months. Adherence to these guidelines and the use of validated analytical methods for stability testing will ensure the integrity and reliability of this compound in research and development applications.

Methodological & Application

Application Note and Protocol: Quantification of Hypericin in Human Plasma using Hypericin-d2 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypericin, a naturally occurring naphthodianthrone found in Hypericum perforatum (St. John's Wort), has garnered significant interest for its potential therapeutic properties, including antidepressant, antiviral, and anticancer activities. Accurate and reliable quantification of hypericin in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and quality control of herbal preparations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and specificity.

The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS to compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the analytical method. Hypericin-d2, a deuterated analog of hypericin, serves as an ideal internal standard as it shares identical physicochemical properties with the analyte but is distinguishable by its mass-to-charge ratio (m/z). This application note provides a detailed protocol for the quantification of hypericin in human plasma using this compound as an internal standard with LC-MS/MS.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS quantification of hypericin.

Experimental Protocols

Materials and Reagents

-

Hypericin certified reference standard

-

This compound (or [Methyl-D3]2hypericin) internal standard[1]

-

HPLC-grade acetonitrile, methanol, ethyl acetate, and n-hexane

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., EDTA or heparin)

Standard and Quality Control Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of hypericin and this compound in methanol at a concentration of 1 mg/mL. Protect these solutions from light and store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the hypericin stock solution in methanol to create working standards for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a final concentration (e.g., 100 ng/mL).

-

Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the hypericin working standards and QC working solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high).

Sample Preparation Protocol

This protocol is a robust method involving protein precipitation followed by liquid-liquid extraction to ensure high recovery and removal of matrix interferences.[1][2]

-

Aliquot 0.5 mL of human plasma (blank, calibration standard, QC, or unknown sample) into a microcentrifuge tube.

-

Add a specified volume of the this compound internal standard working solution to all samples except the blank.

-

Vortex briefly to mix.

-

Add 1 mL of acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Add 2 mL of an ethyl acetate/n-hexane mixture (e.g., 7:3 v/v) to the supernatant.[3]

-

Vortex for 2 minutes to facilitate extraction.

-

Centrifuge at a lower speed (e.g., 3,000 x g) for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase.

-

Vortex to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Recommended Conditions |

| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | -4000 V |

| Ion Source Temperature | 325°C[4] |

| Gas Flow | 5 L/min[4] |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Hypericin and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Hypericin | 503.0 | 405.0 | 62 |

| This compound | 505.0 (Predicted) | 407.0 (Predicted) | Optimized based on instrument |

| Note: The MRM transitions for this compound are predicted based on a +2 Da mass shift. These should be confirmed and optimized during method development. |

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for hypericin quantification using a deuterated internal standard.

Table 2: Calibration Curve and Sensitivity

| Parameter | Typical Value |

| Linearity Range | 0.05 - 10 ng/mL[2][3] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[2][3] |

Table 3: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Low | 0.15 | < 10 | < 10 | ± 15 |

| Medium | 1.5 | < 10 | < 10 | ± 15 |

| High | 7.5 | < 10 | < 10 | ± 15 |

| Data presented are representative values based on typical bioanalytical method validation guidelines. |

Table 4: Recovery and Matrix Effect

| Parameter | Typical Value |

| Extraction Recovery | > 70% |

| Matrix Effect | Minimal and compensated by the internal standard |

Logical Relationships in LC-MS/MS Quantification

Caption: Relationship between analyte and internal standard in LC-MS/MS.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and accurate platform for the quantification of hypericin in human plasma. The detailed protocol for sample preparation and instrumental analysis, along with the representative validation data, offers a comprehensive guide for researchers in pharmacology, drug metabolism, and natural product analysis. The use of a stable isotope-labeled internal standard is critical for mitigating analytical variability and ensuring the reliability of pharmacokinetic and other quantitative studies involving hypericin.

References

Application Note: Quantification of Hypericin in Plasma using a Deuterated Internal Standard by UHPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of hypericin in plasma samples using a stable isotope-labeled internal standard, Hypericin-d2. The method employs protein precipitation followed by liquid-liquid extraction for sample cleanup, with subsequent analysis by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). This method provides high accuracy, precision, and a broad linear range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research.

Introduction

Hypericin, a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum), is a compound of significant interest due to its antidepressant, antiviral, and antitumor properties. Accurate determination of hypericin concentrations in plasma is crucial for understanding its pharmacokinetic profile and for clinical efficacy and safety studies. The use of a deuterated internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the reliability of the results. This document provides a detailed protocol for the extraction and quantification of hypericin in plasma, along with performance data.

Experimental Workflow

Figure 1. Experimental workflow for the quantification of hypericin in plasma.

Quantitative Data Summary

The following tables summarize the quantitative performance of the described method, compiled from various validated assays.[1][2][3][4]

Table 1: Linearity and Sensitivity

| Analyte | Internal Standard | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Hypericin | This compound | 0.05 - 10 | 0.05 | > 0.99 |

| Hypericin | This compound | 1 - 10 | 1 | > 0.99 |

| Hypericin | Dansylamide | 5 - 100 | 5 | > 0.99 |

Table 2: Accuracy and Precision

| Analyte | Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Hypericin | Low QC | 101.9 - 114.2 | < 15.4 | < 15.4 |

| Hypericin | Mid QC | 101.9 - 114.2 | < 15.4 | < 15.4 |

| Hypericin | High QC | 101.9 - 114.2 | < 15.4 | < 15.4 |

Table 3: Recovery

| Analyte | Extraction Method | Mean Recovery (%) |

| Hypericin | Liquid-Liquid Extraction | 32.2 - 35.6 |

| Hypericin | Solid-Phase Extraction | ~72.6 |

Experimental Protocols

Materials and Reagents

-

Hypericin certified reference standard

-

This compound (or [methyl-D3]2hypericin) internal standard[1]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ethyl acetate (HPLC grade)

-

Ammonium acetate

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-

UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Analytical balance

-

Centrifuge

-

Nitrogen evaporator

Protocol

1. Standard and Internal Standard Preparation

- Prepare stock solutions of hypericin and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

- Perform serial dilutions of the hypericin stock solution with plasma to prepare calibration standards and quality control (QC) samples at the desired concentrations.

- Prepare a working solution of the internal standard (this compound) at an appropriate concentration in the same solvent.

2. Sample Preparation Note: Hypericin is light-sensitive; therefore, all sample preparation steps should be performed under amber or low-light conditions.[2]

- To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.

- Vortex briefly to mix.

- Add 200 µL of acetonitrile to precipitate proteins.

- Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.

- Transfer the supernatant to a clean tube.

- Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.[1]

- Centrifuge at 10,000 x g for 5 minutes.

- Transfer the upper organic layer (ethyl acetate) to a new tube.

- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.

3. UHPLC-MS/MS Analysis

- UHPLC Conditions:

- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

- Mobile Phase A: Water with 0.1% formic acid

- Mobile Phase B: Acetonitrile with 0.1% formic acid

- Flow Rate: 0.4 mL/min

- Injection Volume: 5 µL

- Gradient: A suitable gradient to achieve separation of hypericin from endogenous plasma components.

- Mass Spectrometry Conditions:

- Ionization Mode: Negative Electrospray Ionization (ESI-)

- Monitored Transitions (SRM/MRM):

- Hypericin: Q1 m/z 503.0 -> Q3 m/z 405.0[5]

- This compound: Adjust for the mass difference due to deuterium labeling (e.g., for [methyl-D3]2hypericin, monitor the appropriate transition).[1]

4. Data Analysis

- Integrate the chromatographic peaks for hypericin and this compound.

- Calculate the peak area ratio of hypericin to this compound.

- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

- Determine the concentration of hypericin in the QC and unknown samples from the calibration curve.

Conclusion

The described UHPLC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of hypericin in plasma. The detailed protocol and performance data demonstrate its suitability for demanding research applications in pharmacology and drug development.

References

- 1. [Methyl-D3]2hypericin as internal standard for quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of hypericin and hyperforin in human plasma with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of hypericin and hyperforin in human plasma and serum using liquid-liquid extraction, high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of hypericin in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Hypericin in Human Plasma using Isotope Dilution Mass Spectrometry with Hypericin-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypericin, a naturally occurring naphthodianthrone found in Hypericum perforatum (St. John's Wort), is a compound of significant interest in the pharmaceutical industry due to its antidepressant, antiviral, and anticancer properties. Accurate and precise quantification of hypericin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, offering high specificity and accuracy by using a stable isotope-labeled internal standard. This application note provides a detailed protocol for the quantification of hypericin in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Hypericin-d2 as the internal standard.

Hypericin's therapeutic effects, particularly its antidepressant action, are linked to its influence on various signaling pathways. One key pathway is the neurotrophin signaling pathway, which plays a critical role in neuronal survival and synaptic plasticity.[1] Understanding the concentration of hypericin in the body and its effect on such pathways is vital for elucidating its mechanism of action and optimizing therapeutic regimens.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The isotopically labeled internal standard is chemically identical to the analyte and therefore behaves identically during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the mass spectrometric response of the native analyte to the isotopically labeled internal standard, precise and accurate quantification can be achieved, as any sample loss during the procedure will affect both the analyte and the internal standard equally.

Experimental Protocols

This section details the necessary materials, equipment, and step-by-step procedures for the quantification of hypericin in human plasma.

Materials and Equipment

-

Chemicals and Reagents:

-

Hypericin reference standard (≥95% purity)

-

This compound (deuterium-labeled hypericin) internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (drug-free)

-

Ethyl acetate (HPLC grade)

-

n-Hexane (HPLC grade)

-

-

Equipment:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Evaporator (e.g., nitrogen evaporator)

-

Pipettes and general laboratory glassware

-

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of hypericin and this compound into separate volumetric flasks.

-

Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C in the dark.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of hypericin by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.

-

-

Internal Standard Working Solution (10 ng/mL):

-

Dilute the this compound stock solution with methanol to a final concentration of 10 ng/mL.

-

-

Calibration Standards and Quality Control (QC) Samples:

-

Spike drug-free human plasma with the appropriate hypericin working standard solutions to prepare calibration standards at concentrations of 0.1, 0.5, 1, 5, 10, 25, 50, and 100 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 15, and 80 ng/mL) in the same manner.

-

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the 10 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 500 µL of ethyl acetate/n-hexane (1:1, v/v) as the extraction solvent.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (Acetonitrile:Water with 0.1% Formic Acid, 80:20, v/v).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

-

LC Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient:

-

0-0.5 min: 20% B

-

0.5-3.0 min: 20% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 20% B

-

4.1-5.0 min: 20% B

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Spray Voltage: -4500 V

-

Temperature: 500°C

-

MRM Transitions:

-

Hypericin: Q1: 503.0 m/z -> Q3: 405.0 m/z

-

This compound: Q1: 505.0 m/z -> Q3: 407.0 m/z

-

-

Collision Energy: Optimized for the specific instrument, typically around -40 to -50 eV.

-

Data Presentation

The following tables summarize typical pharmacokinetic parameters of hypericin obtained from studies in healthy volunteers. While these studies may not have all used this compound as the internal standard, the quantitative data is representative of what can be obtained using a validated IDMS method.

Table 1: Single-Dose Pharmacokinetic Parameters of Hypericin in Healthy Volunteers

| Study Reference | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| Staffeldt et al. (1994)[2] | 0.3 (extract) | 1.5 | ~8 | 75.96 | 23.76 |

| Schulz et al. (2005)[3] | 0.9 (extract) | 3.8 | 7.9 | 78.33 | 18.71 |

| Kerb et al. (1996)[4] | 0.75 (extract) | 7.2 | ~8 | - | 43.1 |

| Staffeldt et al. (1994)[2] | 1.8 (extract) | 14.2 | ~8 | - | 24.8-26.5 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Table 2: Steady-State Pharmacokinetic Parameters of Hypericin after Multiple Dosing

| Study Reference | Dosing Regimen | Cmax,ss (ng/mL) | Cmin,ss (ng/mL) | Tmax,ss (h) |

| Staffeldt et al. (1994)[2] | 300 mg extract (0.25 mg hypericin) 3x daily | 8.5 | 5.3 | - |

| Kerb et al. (1996)[4] | 250 µg hypericin 3x daily | 8.8 | 7.9 | - |

Cmax,ss: Maximum steady-state plasma concentration; Cmin,ss: Minimum steady-state plasma concentration; Tmax,ss: Time to reach maximum steady-state plasma concentration.

Visualizations

Experimental Workflow

Caption: Experimental workflow for hypericin quantification.

Hypericin and the Neurotrophin Signaling Pathway

Caption: Hypericin's modulation of the neurotrophin pathway.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of hypericin in human plasma using isotope dilution mass spectrometry with this compound as an internal standard. The described method is sensitive, specific, and robust, making it suitable for a wide range of applications in clinical and preclinical research, including pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision, which is essential for regulatory submissions and advancing our understanding of the therapeutic potential of hypericin.

References

- 1. Simultaneous determination of hypericin and hyperforin in human plasma with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spatial chemo-profiling of hypericin and related phytochemicals in Hypericum species using MALDI-HRMS imaging [ouci.dntb.gov.ua]

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Hypericin in Plasma Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of hypericin in human plasma. The method utilizes a stable isotope-labeled internal standard, hypericin-d4, to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation. Plasma samples are prepared using a straightforward protein precipitation protocol. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent peak shape and resolution. Detection is performed on a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method was validated for linearity, accuracy, precision, and lower limit of quantification, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Hypericin is a naturally occurring naphthodianthrone found in Hypericum perforatum (St. John's Wort), a plant widely used in herbal medicine for its antidepressant properties.[1] Beyond its use in treating depression, hypericin is being investigated for its potent antiviral, antibacterial, and anticancer activities, often linked to its photosensitizing properties.[2] As interest in the therapeutic potential of hypericin grows, the need for a reliable and accurate analytical method to quantify its concentration in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicology studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its high sensitivity, specificity, and speed.[3] A significant challenge in LC-MS-based quantification is the potential for ion suppression or enhancement caused by the sample matrix, which can compromise data quality. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is the gold standard for mitigating these effects.[4][5] A SIL-IS co-elutes with the analyte and experiences identical matrix effects and variations in sample preparation and instrument response, thereby providing the most accurate correction and ensuring robust quantification.[4]

This document provides a detailed protocol for the quantification of hypericin in plasma using hypericin-d4 as an internal standard, covering sample preparation, LC-MS/MS conditions, and data analysis.

Experimental Protocols

Materials and Reagents

-

Analytes: Hypericin (≥98% purity), Hypericin-d4 (custom synthesized, ≥98% purity, ≥99% isotopic purity).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

-

Chemicals: Ammonium Acetate (≥99% purity).[6]

-

Matrix: Drug-free human plasma.

Instrumentation

-

LC System: Agilent 1100 Series HPLC or equivalent.[6]

-

Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]

-

Analytical Column: Hypersil ODS C18 column (5 µm, 125 mm × 4 mm) or equivalent.[6]

Preparation of Standards and Samples

2.3.1. Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve hypericin and hypericin-d4 in methanol to prepare individual stock solutions. Note: Hypericin is photosensitive; protect solutions from light by using amber vials and minimizing light exposure.[7][8]

-